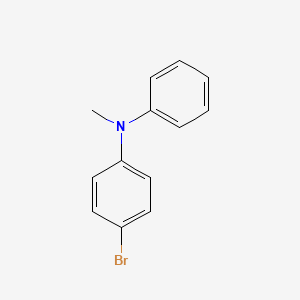
4-bromo-N-methyl-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-N-methyl-N-phenylaniline” is a chemical compound with the molecular formula C13H12BrN . It is a brominated diphenyl amine .
Synthesis Analysis
While specific synthesis methods for “4-bromo-N-methyl-N-phenylaniline” were not found in the search results, anilines in general can be synthesized through various methods such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-methyl-N-phenylaniline” consists of a bromine atom attached to a benzene ring, which is further connected to a methyl group and a phenyl group through a nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-bromo-N-methyl-N-phenylaniline” include a molecular weight of 262.14508 . More detailed properties were not found in the search results.
Applications De Recherche Scientifique
Synthesis and Catalysis
- 4-Bromo-N-methyl-N-phenylaniline is involved in various synthesis processes. For instance, it's used in the preparation of specific blue acid dyes through condensation with bromamine acid and different anilines. These dyes exhibit varying color and dyeing properties based on the methyl groups' number and orientation on the 4-phenylamino substituent (Zhang & Hou, 1996). Also, it has applications in the practical synthesis of certain compounds like CCR5 antagonists, which are used in medicinal chemistry (Ikemoto et al., 2005).
Chemical Reactions
- The compound also plays a role in various chemical reactions. For example, it's involved in the reactivity of copper(I)-catalyzed N-arylation reactions (Tseng et al., 2014). It also appears in studies of electrophilic substitution reactions of benzo[b]thiophen derivatives (Clarke et al., 1973).
Material Science and Nanotechnology
- In material science and nanotechnology, 4-bromo-N-methyl-N-phenylaniline derivatives are used in the development of novel compounds with potential applications in various fields. For instance, studies involve its use in the preparation and characterization of 4-bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide, showcasing its anti-proliferative effects (Yamada et al., 2010).
Environmental Chemistry
- The compound is also studied in the context of environmental chemistry. Research on its electrochemical oxidation in acetonitrile solution contributes to understanding its behavior and potential environmental impacts (Kádár et al., 2001).
Pharmaceutical Applications
- In pharmaceutical research, 4-bromo-N-methyl-N-phenylaniline is utilized in synthesizing new antimicrobial agents. For example, its derivatives have been synthesized and characterized for their potential use as antimicrobial compounds (Doraswamy & Ramana, 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with enzymes such asHistone deacetylase-like amidohydrolase . This enzyme plays a crucial role in the regulation of gene expression.
Mode of Action
This can result in alterations in the biochemical pathways that the enzyme is involved in .
Biochemical Pathways
Given its potential interaction with enzymes like histone deacetylase-like amidohydrolase, it may influence pathways related to gene expression .
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability, depending on factors such as their chemical structure and the physiological conditions of the body .
Result of Action
Given its potential interaction with enzymes involved in gene expression, it may influence cellular processes regulated by these genes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-N-methyl-N-phenylaniline. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Propriétés
IUPAC Name |
4-bromo-N-methyl-N-phenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKXGDGGJNGLQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-methyl-N-phenylaniline | |
CAS RN |
336190-16-0 |
Source


|
| Record name | 4-bromo-N-methyl-N-phenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

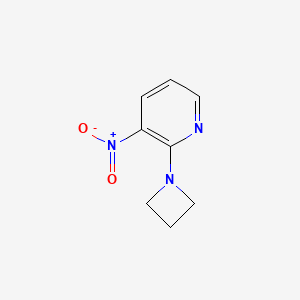
![5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide](/img/structure/B2400147.png)
![4-ethoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2400148.png)
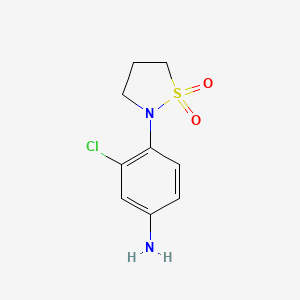
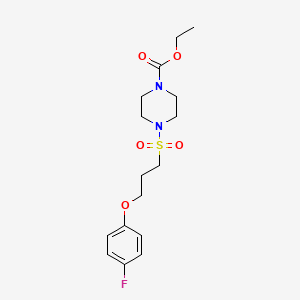
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2400152.png)
![2-[[1-[(E)-2-(3-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]methylamino]acetic acid;hydrochloride](/img/structure/B2400154.png)


![2-Chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide](/img/structure/B2400161.png)
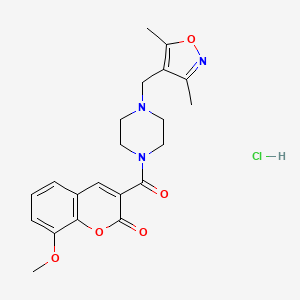
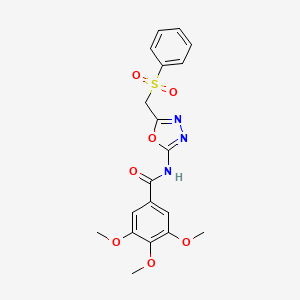
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2400165.png)
![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2400167.png)